molecular formula C13H16O7 B13416345 Phenyl beta-D-Glucuronide Methyl Ester

Phenyl beta-D-Glucuronide Methyl Ester

Cat. No.: B13416345
M. Wt: 284.26 g/mol
InChI Key: CFQIPXDWJGLLGH-XPORZQOISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl beta-D-Glucuronide Methyl Ester can be synthesized through the esterification of phenyl beta-D-glucuronide with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and controlled reaction conditions to ensure the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Phenyl beta-D-Glucuronide Methyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Phenyl beta-D-Glucuronide Methyl Ester exerts its effects through enzymatic hydrolysis by beta-glucuronidase. In the presence of this enzyme, the ester bond is cleaved, releasing phenyl beta-D-glucuronide and methanol. The phenyl beta-D-glucuronide can then be further metabolized into volatile phenol, which can be detected using specialized sensors . This mechanism is particularly useful in cancer detection, where the presence of beta-glucuronidase in the tumor micro-environment facilitates the release of phenol, serving as a biomarker .

Comparison with Similar Compounds

Uniqueness: Phenyl beta-D-Glucuronide Methyl Ester is unique due to its specific ester linkage and the presence of the phenyl group, which imparts distinct chemical properties and reactivity. Its ability to serve as a substrate for beta-glucuronidase and its application in cancer detection through induced volatolomics further highlight its uniqueness .

Properties

Molecular Formula

C13H16O7

Molecular Weight

284.26 g/mol

IUPAC Name

methyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-phenoxyoxane-2-carboxylate

InChI

InChI=1S/C13H16O7/c1-18-12(17)11-9(15)8(14)10(16)13(20-11)19-7-5-3-2-4-6-7/h2-6,8-11,13-16H,1H3/t8-,9-,10+,11-,13+/m0/s1

InChI Key

CFQIPXDWJGLLGH-XPORZQOISA-N

Isomeric SMILES

COC(=O)[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC=C2)O)O)O

Canonical SMILES

COC(=O)C1C(C(C(C(O1)OC2=CC=CC=C2)O)O)O

Origin of Product

United States

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